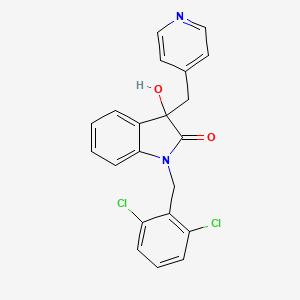

![molecular formula C28H18ClFN2O B4626348 {4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone CAS No. 5908-33-8](/img/structure/B4626348.png)

{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone

Übersicht

Beschreibung

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains phenyl groups and a methanone group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole derivatives are generally synthesized from glyoxal, ammonia, and a primary amine . The phenyl groups could potentially be added through electrophilic aromatic substitution reactions.Molecular Structure Analysis

The compound’s structure includes an imidazole ring, which is aromatic in nature due to the presence of 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) . It also contains phenyl rings and a methanone group.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the imidazole ring and the phenyl groups. The imidazole ring is known to undergo electrophilic substitution readily due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Imidazole compounds are generally crystalline and colorless in nature with specific odors .Wissenschaftliche Forschungsanwendungen

Biological Activity Profiling

The indole derivatives, which include the core structure of STK846488, are known for their broad biological activities. They have been extensively studied for their potential as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase agents . This compound could be pivotal in screening for various pharmacological activities due to its structural similarity to indole derivatives.

Antiviral Research

STK846488 may serve as a lead compound in the development of new antiviral agents. Indole derivatives have shown inhibitory activity against influenza A and other viruses, suggesting that STK846488 could be synthesized and tested for its efficacy against a range of RNA and DNA viruses .

Cancer Therapeutics

Compounds with a similar structure to STK846488 have been investigated for their anticancer properties. The ability to bind with high affinity to multiple receptors makes this compound a candidate for further research in cancer treatment, potentially leading to the development of new chemotherapeutic agents .

Neurodegenerative Disease Research

The compound’s potential to interact with enzymes like monoamine oxidase (MAO) and nitric oxide synthase (NOS), which are targets for neurodegenerative disorders research, could be explored. This may lead to advancements in understanding and treating conditions such as Alzheimer’s and Parkinson’s diseases .

Molecular Biology Applications

In molecular biology, STK846488 could be used in functional assays to study protein interactions and enzyme activities. Its structural components may allow it to bind to various proteins, aiding in the elucidation of cellular processes .

Chemical Biology and Drug Discovery

As a compound with a complex molecular structure, STK846488 can be used in chemical biology to understand the interaction between small molecules and biological systems. It could also play a role in drug discovery, serving as a scaffold for the development of new drugs .

Material Science

The phenylmethanone group in STK846488 suggests potential applications in material science. Phenylmethanones have been used in the synthesis of organic compounds with various industrial applications, including the development of new materials with specific properties .

Analytical Chemistry

STK846488 could be used as a standard or reference compound in analytical chemistry due to its unique chemical structure. It may assist in the development of analytical methods for detecting and quantifying similar compounds in various samples .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18ClFN2O/c29-23-8-4-7-22(17-23)28-31-25(18-5-2-1-3-6-18)26(32-28)19-9-11-20(12-10-19)27(33)21-13-15-24(30)16-14-21/h1-17H,(H,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNVNUGZYITFMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365638 | |

| Record name | STK846488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{4-[2-(3-chlorophenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}(4-fluorophenyl)methanone | |

CAS RN |

5908-33-8 | |

| Record name | STK846488 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

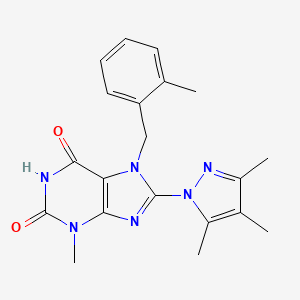

![[(3-formyl-8-methyl-2-quinolinyl)thio]acetic acid](/img/structure/B4626269.png)

![2-cyano-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4626278.png)

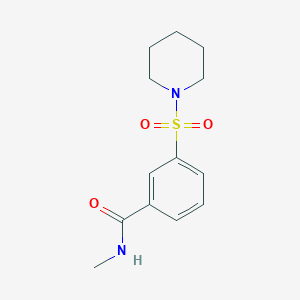

![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4626286.png)

![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4626292.png)

![3-(2-furylmethyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626309.png)

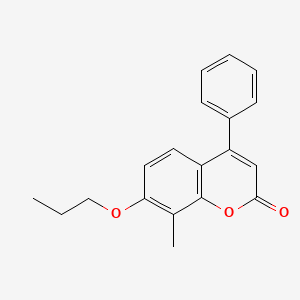

![2-(4-propoxyphenyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626319.png)

![ethyl 4-({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(ethylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4626328.png)

![2,5-dihydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4626338.png)

![N-{5-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4626352.png)

![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)